CR(III) Mesoporphyrin IX chloride
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Overview
Description
CR(III) Mesoporphyrin IX chloride is a porphyrin derivative and a heme oxygenate inhibitor. It is a complex compound with the chemical formula C34H36ClCrN4O4 and a molecular weight of 652.130. This compound is primarily used in scientific research and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CR(III) Mesoporphyrin IX chloride typically involves the substitution of the native heme cofactor in proteins with an unnatural porphyrin. This process can be achieved using an expression-based strategy in Escherichia coli, which allows for the incorporation of unnatural porphyrins under biological conditions . The exact synthetic route and reaction conditions for this compound are not widely documented, but it generally involves the coordination of chromium ions with mesoporphyrin IX chloride.
Industrial Production Methods: The compound is typically produced in small quantities for laboratory use, and custom synthesis may be required for larger quantities .
Chemical Reactions Analysis
Types of Reactions: CR(III) Mesoporphyrin IX chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with alkyl radicals to form relatively stable chromium-carbon bonds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include methyl and substituted alkyl radicals. The reactions are often studied in aqueous solutions using radiolysis techniques .
Major Products: The major products formed from reactions with this compound include R—Cr(III) Mesoporphyrin IX and R—Cr(IV) Mesoporphyrin IX. These products are relatively stable and can be further oxidized under specific conditions .
Scientific Research Applications
CR(III) Mesoporphyrin IX chloride has a wide range of scientific research applications. It is used as a heme oxygenate inhibitor in studies related to heme protein chemistry and the engineering of heme proteins for new functions . The compound is also utilized in the study of peripheral chemoreflex sensitivity in heart failure research, where it helps to understand the role of nitric oxide and carbon monoxide in renal sympathetic nerve activity .
Mechanism of Action
The mechanism of action of CR(III) Mesoporphyrin IX chloride involves its role as a heme oxygenate inhibitor. It inhibits the activity of heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme to biliverdin, carbon monoxide, and free iron . By inhibiting HO-1, this compound affects the levels of carbon monoxide and nitric oxide, which are important regulators of various physiological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CR(III) Mesoporphyrin IX chloride include other metalloporphyrins such as iron(III) mesoporphyrin IX chloride and protoporphyrin IX . These compounds share structural similarities and are used in similar research applications.
Uniqueness: This compound is unique due to its specific inhibition of heme oxygenase-1 and its stability in forming chromium-carbon bonds with alkyl radicals . This makes it a valuable tool in studies involving heme protein chemistry and the regulation of physiological processes by carbon monoxide and nitric oxide .
Properties
Molecular Formula |
C34H36ClCrN4O4 |
---|---|
Molecular Weight |
652.1 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) |
InChI |
InChI=1S/C34H38N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |
InChI Key |
FIWFYHUJMMDKCG-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C.Cl[Cr+2] |
Origin of Product |
United States |
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